1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine
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Overview
Description
PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield. The reaction conditions generally include the use of copper (I) catalysts, such as copper (I) bromide or copper (I) sulfate, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- involves its interaction with various molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the antimicrobial, antiviral, and anticancer effects observed .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal properties.
Imidazole: Widely used in antifungal and anticancer drugs.
Benzimidazole: Known for its broad-spectrum antimicrobial activity
Uniqueness
PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- is unique due to its combination of the piperazine and triazole moieties, which confer enhanced biological activity and stability. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C7H13N5 |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)piperazine |
InChI |
InChI=1S/C7H13N5/c1-11-7(9-6-10-11)12-4-2-8-3-5-12/h6,8H,2-5H2,1H3 |
InChI Key |
CLWWIEXQQAUKEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)N2CCNCC2 |
Origin of Product |
United States |
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